molecular formula C21H20ClN5O4 B2472726 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide CAS No. 1052605-76-1

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide

Cat. No. B2472726
CAS RN: 1052605-76-1
M. Wt: 441.87
InChI Key: BENCHFZVYZZRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O4 and its molecular weight is 441.87. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis Applications

Radiosynthesis studies, such as the one conducted by Latli and Casida, involve the synthesis of radioactively labeled compounds for tracing and studying the metabolism and mode of action of herbicides. Such studies offer insights into the environmental fate and biological interactions of these compounds (Latli & Casida, 1995).

Antimicrobial Activities

Research on triazole derivatives, including work by Bektaş et al., explores the synthesis of new compounds with potential antimicrobial properties. These studies are crucial for developing new drugs to combat resistant microbial strains (Bektaş et al., 2007).

Herbicide Mechanism and Metabolism

Studies like those by Coleman et al. detail the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing valuable information on the biochemical transformation and potential toxicological impacts of herbicides (Coleman et al., 2000).

Molecular Structure and Interaction Studies

Investigations into the molecular structure and interactions of amide derivatives, as seen in the work by Kalita and Baruah, contribute to our understanding of molecular geometry, bonding, and potential applications in material science or drug design (Kalita & Baruah, 2010).

properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O4/c1-3-12-4-6-13(7-5-12)23-17(28)11-26-19-18(24-25-26)20(29)27(21(19)30)14-8-9-16(31-2)15(22)10-14/h4-10,18-19H,3,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENCHFZVYZZRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide

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